molecular formula C7H6ClNO2S B6148716 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid CAS No. 1178104-55-6

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid

Cat. No. B6148716
CAS RN: 1178104-55-6
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C7H6ClNO2S . It is also known as 2- (methylsulfanyl)isonicotinic acid .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a chlorine atom, at the 4th position with a carboxylic acid group, and at the 6th position with a methylsulfanyl group .


Physical And Chemical Properties Analysis

“2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid” is a solid compound . Its molecular weight is 203.65 .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid involves the introduction of a chlorine atom, a methylsulfanyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2-chloropyridine", "methyl mercaptan", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "nitric acid", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloropyridine with nitric acid and sulfuric acid to form 2-chloro-5-nitropyridine", "Step 2: Reduction of 2-chloro-5-nitropyridine with hydrogen peroxide and sodium bicarbonate to form 2-chloro-5-aminopyridine", "Step 3: Reaction of 2-chloro-5-aminopyridine with methyl mercaptan and sodium hydroxide to form 2-chloro-5-(methylsulfanyl)pyridine", "Step 4: Carboxylation of 2-chloro-5-(methylsulfanyl)pyridine with carbon dioxide and sodium hydroxide to form 2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid", "Step 5: Purification of the product by recrystallization from acetic acid and water" ] }

CAS RN

1178104-55-6

Product Name

2-chloro-6-(methylsulfanyl)pyridine-4-carboxylic acid

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.